Benzofuran-4-carbaldehyde

Descripción general

Descripción

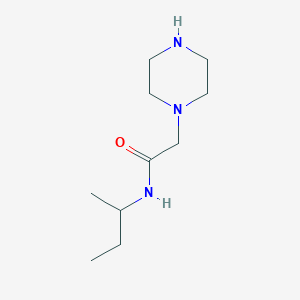

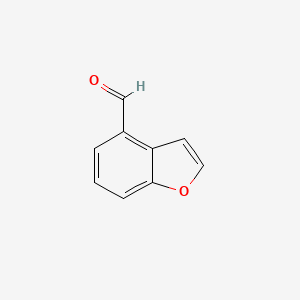

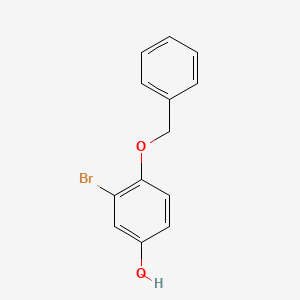

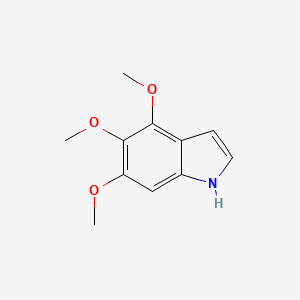

Benzofuran-4-carbaldehyde is a liquid compound with a CAS number of 95333-13-4 and a molecular weight of 146.15 . It is a member of benzofurans , which are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

Benzofuran compounds, including Benzofuran-4-carbaldehyde, can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran-4-carbaldehyde has a molecular formula of C9H6O2 . It contains a total of 18 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 1 Furane .Chemical Reactions Analysis

Benzofuran compounds, including Benzofuran-4-carbaldehyde, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .Physical And Chemical Properties Analysis

Benzofuran-4-carbaldehyde is a liquid at room temperature . and a density of 1.206 g/mL at 25 °C . The compound’s storage temperature is that of a refrigerator .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives, including Benzofuran-4-carbaldehyde, have shown significant cell growth inhibitory effects in various types of cancer cells. For instance, compound 36, a substituted benzofuran, was found to inhibit leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells with varying degrees of efficacy .

Antibacterial Properties

Studies have indicated that benzofuran compounds possess strong antibacterial activities. This makes Benzofuran-4-carbaldehyde a potential candidate for the development of new antibacterial agents .

Antioxidative Effects

The antioxidative properties of benzofuran derivatives are also well-documented. These compounds can be used to combat oxidative stress-related diseases .

Antiviral Applications

Benzofuran compounds have been reported to exhibit antiviral activities, which could be harnessed in the treatment of viral infections .

Drug Development

Benzofuran derivatives are recognized for their extensive pharmaceutical applications. Notable compounds include amiodarone and bergapten among others. These compounds are used in various drug formulations .

Synthesis Innovation

Recent studies have focused on innovative synthetic routes and catalytic strategies to procure the synthesis of benzofuran heterocycles, which includes Benzofuran-4-carbaldehyde. These advancements are crucial for the development of new pharmaceuticals .

Mecanismo De Acción

Target of Action

Benzofuran-4-carbaldehyde, like other benzofuran compounds, is known to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

It is known that benzofuran compounds interact with their targets in a way that leads to their observed biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects, suggesting they may interact with cellular components involved in cell proliferation .

Biochemical Pathways

Benzofuran-4-carbaldehyde, as part of the benzofuran compounds, is likely involved in various biochemical pathways due to its diverse biological activities . .

Result of Action

Benzofuran-4-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities. For instance, some substituted benzofurans have demonstrated dramatic anti-cancer activities . A specific compound was found to have significant cell growth inhibitory effects, with varying inhibition rates in different types of cancer cells . This suggests that Benzofuran-4-carbaldehyde may have similar molecular and cellular effects.

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae , suggesting that these compounds may be influenced by environmental factors related to these plants.

Safety and Hazards

Direcciones Futuras

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Propiedades

IUPAC Name |

1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBNWXQWPDJHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536129 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-carbaldehyde | |

CAS RN |

95333-13-4 | |

| Record name | 1-Benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key steps involved in the synthesis of 2,3-dihydro-1-benzofuran-4-carbaldehyde?

A: The synthesis of 2,3-dihydro-1-benzofuran-4-carbaldehyde involves two major steps []:

Q2: Why is this particular synthetic method for 2,3-dihydro-1-benzofuran-4-carbaldehyde considered advantageous for industrial production?

A: The research paper highlights several advantages of this synthesis method []:

Q3: How do structural modifications of benzofuran-4-carbaldehyde, specifically the introduction of a hydroxyl and nitro group, influence its tautomeric behavior?

A: While the provided abstracts don't contain the answer to this question, one of them mentions a study on the benzoid-quinoid tautomerism of Schiff bases derived from 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehydes []. This suggests that introducing hydroxyl and nitro groups to the benzofuran-4-carbaldehyde structure can significantly impact its tautomeric equilibrium, likely due to the electronic effects and potential for hydrogen bonding of these substituents. Further investigation into the full text of this research paper would be needed to understand the specific influence of these modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)